molecular formula C20H24N6O B12456462 4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol

4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol

Cat. No.: B12456462
M. Wt: 364.4 g/mol
InChI Key: HUIHZZOOKBPAMT-UHFFFAOYSA-N
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Description

4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol is a complex organic compound that features a combination of pyrazole, pyrimidine, piperazine, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole and pyrimidine intermediates, followed by their coupling with piperazine and phenol derivatives.

    Synthesis of 3,5-Dimethylpyrazole: This can be achieved by reacting acetylacetone with hydrazine hydrate under reflux conditions.

    Synthesis of 6-Methylpyrimidine: This involves the reaction of acetylacetone with guanidine carbonate.

    Coupling Reaction: The 3,5-dimethylpyrazole and 6-methylpyrimidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Final Compound: The coupled intermediate is then reacted with piperazine and phenol derivatives under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit certain kinases or modulate neurotransmitter receptors, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler analog with similar pyrazole structure.

    6-Methylpyrimidine: Shares the pyrimidine core.

    Piperazine derivatives: Compounds with similar piperazine moieties.

Uniqueness

4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

4-[4-[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl]phenol

InChI

InChI=1S/C20H24N6O/c1-14-13-19(22-20(21-14)26-16(3)12-15(2)23-26)25-10-8-24(9-11-25)17-4-6-18(27)7-5-17/h4-7,12-13,27H,8-11H2,1-3H3

InChI Key

HUIHZZOOKBPAMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)N3CCN(CC3)C4=CC=C(C=C4)O

Origin of Product

United States

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